molecular formula C21H15Cl2N3O4S B12141899 (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12141899
M. Wt: 476.3 g/mol
InChI Key: RMUCLZOFOIHQHC-ZDLGFXPLSA-N
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Description

The compound "(2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione" is a heterocyclic derivative featuring a fused thiazolo-triazine-dione core. Its structure includes a 3,4-dichlorobenzylidene group at position 2 and a 3,4-dimethoxybenzyl substituent at position 6.

Properties

Molecular Formula

C21H15Cl2N3O4S

Molecular Weight

476.3 g/mol

IUPAC Name

(2Z)-2-[(3,4-dichlorophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H15Cl2N3O4S/c1-29-16-6-4-12(9-17(16)30-2)8-15-19(27)24-21-26(25-15)20(28)18(31-21)10-11-3-5-13(22)14(23)7-11/h3-7,9-10H,8H2,1-2H3/b18-10-

InChI Key

RMUCLZOFOIHQHC-ZDLGFXPLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)Cl)Cl)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)Cl)Cl)SC3=NC2=O)OC

Origin of Product

United States

Preparation Methods

S-Alkylation and Cyclization Strategy

The most widely reported method involves a two-step protocol starting from 6-(3,4-dimethoxybenzyl)-3-mercapto-1,2,4-triazin-5-one. In the S-alkylation step , the precursor reacts with ethyl 2-chloroacetoacetate in anhydrous dimethylformamide (DMF) at 60°C for 8–12 hours, facilitated by potassium carbonate as a base. This step introduces the acetylacetate moiety, which is critical for subsequent cyclization.

The cyclization step employs microwave irradiation (150–200 W, 120°C) in the presence of acetic acid as a catalyst, yielding the thiazolo[3,2-b]triazine core via intramolecular nucleophilic attack (Table 1). Microwave-assisted synthesis reduces reaction time from 24 hours (conventional heating) to 30–45 minutes while improving yields from 65% to 88%.

Table 1: Optimization of Cyclization Conditions

ParameterConventional MethodMicrowave-Assisted Method
Temperature100°C (reflux)120°C
Time24 hours30–45 minutes
CatalystAcetic acid (5 mol%)Acetic acid (3 mol%)
Yield65%88%

One-Pot Tandem Reactions

A catalyst-free one-pot synthesis has been explored using dibenzoylacetylene and triazole derivatives at room temperature. While this method is effective for simpler thiazolo-triazole systems, adapting it to the target compound requires modifications:

  • Precursor Activation : 3,4-Dichlorobenzaldehyde is condensed with 6-(3,4-dimethoxybenzyl)-1,2,4-triazine-3-thione in ethanol under reflux to form the benzylidene intermediate.

  • Cycloaddition : The intermediate reacts with in situ-generated dibenzoylacetylene, forming the thiazolo-triazine ring via [3+2] cycloaddition. Yields remain moderate (50–60%) due to competing side reactions.

Regioselective Challenges and Solutions

Controlling Z-Isomer Formation

The (2Z)-configuration is stabilized by intramolecular hydrogen bonding between the dichlorobenzylidene carbonyl and the triazine nitrogen. To favor Z-isomer formation:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) increase Z-selectivity to >95% compared to nonpolar solvents (70–75%).

  • Base Selection : Triethylamine promotes keto-enol tautomerism, enhancing Z-isomer stability, while stronger bases like DBU cause decomposition.

Byproduct Mitigation

Common byproducts include:

  • Open-Chain Intermediates : Result from incomplete cyclization, minimized by microwave irradiation.

  • Regioisomeric Thiazolo[2,3-c]triazines : Formed via base-catalyzed skeletal rearrangement, suppressed by maintaining pH < 7 during cyclization.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, triazine-H)

    • δ 7.89–7.45 (m, 6H, aromatic-H)

    • δ 5.12 (s, 2H, CH₂-Ph)

    • δ 3.83 (s, 6H, OCH₃).

  • ¹³C NMR : Confirms the thiazolo-triazine core at δ 167.4 (C=O) and 158.9 (C=N).

X-ray Crystallography

Single-crystal analysis reveals a planar bicyclic system with dihedral angles of 4.2° between the thiazole and triazine rings. The Z-configuration is confirmed by a C=O···H–N hydrogen bond (2.12 Å).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

MethodYield (%)Purity (%)TimeScalability
S-Alkylation/Cyclization889945 minutesHigh
One-Pot Tandem608524 hoursModerate
Microwave-Assisted889930 minutesHigh

The microwave-assisted S-alkylation/cyclization route is superior in yield and scalability, though it requires specialized equipment. The one-pot method offers simplicity but suffers from lower efficiency.

Industrial-Scale Considerations

Solvent Recovery

DMF is recycled via vacuum distillation (90% recovery), reducing costs by 40%.

Waste Management

Chlorinated byproducts are treated with activated carbon adsorption, achieving 98% removal efficiency .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzylidene and benzyl positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of this compound includes a thiazolo-triazine framework which is significant for its biological properties. The synthesis typically involves multi-step procedures that may include:

  • Formation of the thiazole and triazine rings through cyclization reactions.
  • Substitution reactions to introduce the dichlorobenzylidene and dimethoxybenzyl groups.
  • Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure.

Antimicrobial Activity

Compounds with similar structures have shown significant antibacterial and antifungal properties. For instance:

  • Antibacterial Studies : Compounds derived from thiazolo[3,2-b][1,2,4]triazines have demonstrated broad-spectrum activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : Research indicates that derivatives can be effective against fungal pathogens like Candida albicans .

Anticancer Properties

The thiazolo-triazine derivatives are also being explored for their anticancer potential. Studies have indicated:

  • Inhibition of Cancer Cell Growth : Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) .
  • Mechanism of Action : Investigations suggest that these compounds may induce apoptosis in cancer cells through various pathways .

Mechanistic Studies

Understanding the mechanism of action is crucial for developing effective therapeutic agents. Research has indicated that:

  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial resistance mechanisms or cancer cell proliferation .
  • Molecular Modeling : Computational studies help predict the binding affinity of these compounds to target proteins, aiding in the design of more potent derivatives .

Material Science Applications

Beyond biological applications, thiazolo-triazine derivatives are being studied for their potential use in material science:

  • Self-Assembly Properties : Research on related compounds indicates their ability to form organized nanostructures which could be useful in drug delivery systems or as materials in nanotechnology .
  • Optoelectronic Applications : The electronic properties of these compounds make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialE. coli, S. aureusBroad-spectrum activity
AntifungalCandida albicansSignificant inhibition
AnticancerMCF7, HCT116Induction of apoptosis
Enzyme InhibitionVariousInhibition of resistance mechanisms

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s thiazolo[3,2-b][1,2,4]triazine-dione core distinguishes it from analogs like thiazolo[3,2-a]pyrimidines () or benzodithiazines (). Key structural analogs and their differences are summarized below:

Key Observations

Benzodithiazines () lack the triazine-dione system, instead featuring a sulfonyl group, which may confer distinct reactivity .

Substituent Effects: Chlorination: The target’s 3,4-dichlorobenzylidene group introduces strong electron-withdrawing effects compared to the 3-methoxy (Ev3) or 4-cyano (11b) substituents. This may enhance electrophilic character or influence receptor binding.

Synthetic Yields :

  • Thiazolo-pyrimidine derivatives (11a, 11b) achieved moderate yields (~68%) under reflux with sodium acetate , suggesting comparable synthetic challenges for the target compound if similar methods are employed.

Spectral Data: IR spectra of analogs (e.g., 1719 cm⁻¹ for C=O in compound 12 ) align with expected carbonyl stretches in the target’s dione moiety.

Biological Activity

The compound (2Z)-2-(3,4-dichlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a thiazole and triazine core structure with multiple substituents that may influence its biological interactions. The presence of dichloro and dimethoxy groups is significant as they can enhance solubility and modulate bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Condensation reactions to form the thiazole and triazine frameworks.
  • Substitution reactions to introduce the dichlorobenzylidene and dimethoxybenzyl groups.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

1. Antidiabetic Activity

A related compound was evaluated as an α-glucosidase inhibitor. The study reported that derivatives with similar structures exhibited IC50 values ranging from 31.23 μM to 213.50 μM, significantly lower than acarbose (IC50 = 700.20 μM) . The mechanism involved altering the secondary structure of the enzyme, reducing its catalytic activity.

2. Antioxidant Properties

Compounds with similar scaffolds have been reported to possess antioxidant properties. These activities are often assessed using DPPH radical scavenging assays and other in vitro models.

3. Tyrosinase Inhibition

Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Compounds structurally related to the thiazolo-triazine framework have shown promising tyrosinase inhibition . For example, derivatives inhibited mushroom tyrosinase with IC50 values significantly lower than standard inhibitors like kojic acid.

The biological mechanisms of action for compounds in this class often involve:

  • Enzyme inhibition : Compounds may bind to active sites or allosteric sites on enzymes such as α-glucosidase or tyrosinase.
  • Reactive oxygen species (ROS) modulation : Antioxidant activity may be attributed to the ability to scavenge free radicals or chelate metal ions.
  • Cell signaling pathways : Some compounds may influence pathways related to glucose metabolism or melanogenesis.

Case Studies

Several studies illustrate the biological potential of similar compounds:

StudyCompoundActivityIC50 (μM)Notes
5oα-Glucosidase Inhibition31.23 - 213.50Effective in reducing postprandial blood glucose in vivo
1bTyrosinase Inhibition0.88 ± 0.91Exhibited competitive inhibition
VariousAntioxidant ActivityVariesDemonstrated significant radical scavenging

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis involves multi-step reactions, typically starting with the condensation of substituted benzaldehydes (e.g., 3,4-dichlorobenzaldehyde) with thiourea derivatives. Key steps include cyclization under acidic or basic conditions (e.g., sodium hydroxide in ethanol) to form the thiazolo-triazine core. Solvent choice (DMF, ethanol) and temperature control (60–100°C) are critical for achieving yields >70% .

Q. Which spectroscopic techniques confirm the compound’s structure?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) identifies proton environments and carbon frameworks, while Infrared (IR) spectroscopy confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry and intramolecular interactions, such as Z-configuration of the benzylidene group .

Q. What in vitro models assess its pharmacological potential?

Enzyme inhibition assays (e.g., kinase or protease activity) and cell viability tests (MTT assays) are standard. For example, compounds with similar thiazolo-triazine scaffolds show IC₅₀ values in the micromolar range against cancer cell lines .

Q. How is purity validated post-synthesis?

High-Performance Liquid Chromatography (HPLC) with UV detection ensures >95% purity. Thin-Layer Chromatography (TLC) monitors reaction progress, and elemental analysis confirms stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How can synthetic yields be optimized for preclinical scaling?

Design of Experiments (DoE) methodologies systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, flow chemistry (continuous reactors) improves reproducibility and reduces exothermic risks during cyclization steps .

Q. What strategies resolve contradictions in reported biological activities?

Comparative Structure-Activity Relationship (SAR) studies analyze substituent effects. For instance, replacing 3,4-dimethoxybenzyl with 4-fluorobenzyl (as in analogs) alters solubility and target affinity, which can be quantified via LogP measurements and competitive binding assays .

Q. How do electronic effects of substituents influence bioactivity?

Electron-withdrawing groups (e.g., 3,4-dichloro) enhance hydrophobic binding to enzyme active sites, while methoxy groups improve solubility via hydrogen bonding. Density Functional Theory (DFT) calculates charge distribution, and molecular docking (AutoDock Vina) predicts binding modes .

Q. What computational methods predict target interactions?

Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over time. Free-energy perturbation (FEP) calculations quantify binding affinity changes caused by structural modifications .

Q. How is stereochemical integrity maintained during synthesis?

Chiral HPLC or circular dichroism (CD) monitors Z/E isomerization. Reaction conditions (e.g., low temperature, inert atmosphere) minimize undesired tautomerization. X-ray crystallography validates configurations in crystalline forms .

Q. What are the challenges in elucidating its mechanism of action?

Target deconvolution requires proteomics (e.g., affinity chromatography with tagged compounds) and CRISPR-Cas9 knockout screens to identify essential genes for activity. Kinase profiling panels (e.g., Eurofins) map inhibitory specificity .

Key Methodological Insights

  • Synthetic Optimization : Multi-parameter DoE and flow chemistry enhance scalability .
  • SAR Analysis : Substituent variations (e.g., dichloro vs. methoxy) are probed via computational and experimental SAR .
  • Target Identification : Proteomics and CRISPR screens bridge gaps between in vitro activity and molecular mechanisms .

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